molecular formula C16H13ClO2 B026745 (+)-1-(9-Fluorenyl)ethyl chloroformate CAS No. 107474-79-3

(+)-1-(9-Fluorenyl)ethyl chloroformate

Cat. No.: B026745
CAS No.: 107474-79-3
M. Wt: 272.72 g/mol
InChI Key: SFRVOKMRHPQYGE-JTQLQIEISA-N
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Description

(+)-1-(9-Fluorenyl)ethyl chloroformate is a highly fluorescent compound1 commonly used as a chiral derivatizing agent for the separation of racemates prior to reversed-phase HPLC analysis.

Scientific Research Applications

  • Liquid Chromatography-Mass Spectrometry Studies : FLEC is used to elucidate the structure of carbamate derivatives formed with polyamines like ethylenediamine and putrescine (Lu, Veening, & Coutant, 1991).

  • Synthesis of Active Esters of Amino Acids : It is a useful reagent for synthesizing active esters of Fmoc-/Boc-/Z-amino acids, such as pentafluorophenyl and 2,4,5-trichlorophenyl (Tantry & Babu, 2003).

  • Derivatization in Analytical Applications : FLEC is widely used for determining amino acids in biological material. However, it is noted that its side-product, 9-fluorenylmethoxycarbonylpyroglutamate, is a methodological artifact (Keller et al., 1987).

  • Chiral Separation : FLEC efficiently separates enantiomers of α-hydroxy acids under isocratic conditions (Fransson & Ragnarsson, 1998).

  • Propranolol Detection Enhancement : This method has a detection limit of 1 picomol for propranolol and good reproducibility and linearity in the 50-400 pmol range (Lai, Mayer, & Sheehan, 1993).

  • Analysis of Protein Hydrolysates : The method using 2-(9-carbazole)-ethyl chloroformate (CEOC) with fluorescence detection is effective for analyzing protein hydrolysates from wool and beer (You et al., 2003).

  • Chiral Derivatizing Agent : FLEC is used in various analytical applications involving endogenous, pharmaceutical, and environmentally relevant molecules (Moldovan et al., 2017).

  • Enantioselective Micellar Electrokinetic Chromatography : FLEC allows for enantioseparation of 12 proteinogenic DL-amino acids using UV-excited fluorescence detection (Prior et al., 2018).

  • Enantioselective Analysis of Amphetamines : FLEC is used for the enantioselective analysis of amphetamines by liquid chromatography (Campíns-Falcó, Verdú-Andrés, & Herráez-Hernández, 2003).

  • Amino Acids Determination : A method using FLEC for determining amino acids is noted for its fast, highly fluorescent, and stable characteristics (Einarsson, Josefsson, & Lagerkvist, 1983).

  • Analysis of Phenols in Printing Ink : CEOC, a derivative, can be successfully applied for derivatization of phenols in printing ink (Zhang et al., 2005).

  • Chiral Reagent Purity Determination : A method is developed to determine the enantiomeric purity of FLEC by capillary electrophoresis (Engström et al., 1995).

Safety and Hazards

The safety information for “(+)-1-(9-Fluorenyl)ethyl chloroformate” includes hazard statements such as H225, H315, H319, and H336 . Precautionary statements include P210, P280, P304 + P340 + P312, P305 + P351 + P338 + P310, and P403 + P235 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of (+)-1-(9-Fluorenyl)ethyl chloroformate are chiral amino acids (AAs) . These AAs are crucial in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .

Mode of Action

The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used in the derivatization of amino acids, which allows for the separation and analysis of chiral AAs .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of amino acids . The compound’s action can influence the physiological activities and neurological disorders associated with these pathways . For instance, D-Ser, generated from the racemization of L-serine in mammal brains, is a coagonist of the N-methyl-D-aspartate (NMDA) receptors .

Pharmacokinetics

It’s known that chloroformates, in general, decompose slowly in water to form water-insoluble compounds , which might impact their bioavailability.

Result of Action

The result of the compound’s action is the separation of chiral proteinogenic AAs . This separation is crucial for the analysis of these AAs, especially in complex biological samples . The compound’s action also allows for the detection and distinction of endogenous chiral amino acids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water can cause the compound to decompose . This decomposition might affect the compound’s action, efficacy, and stability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (+)-1-(9-Fluorenyl)ethyl chloroformate involves the reaction of 9-fluorenylmethanol with chloroformyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with (+)-1-chloroethyl chloroformate to yield the final product.", "Starting Materials": ["9-fluorenylmethanol", "chloroformyl chloride", "triethylamine", "(+)-1-chloroethyl chloroformate"], "Reaction": ["Step 1: 9-fluorenylmethanol is reacted with chloroformyl chloride in the presence of triethylamine to yield 9-fluorenylmethyl chloroformate intermediate.", "Step 2: (+)-1-chloroethyl chloroformate is added to the intermediate from step 1 and the mixture is stirred for several hours.", "Step 3: The reaction mixture is quenched with water and the product is extracted with an organic solvent such as dichloromethane.", "Step 4: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the final product, (+)-1-(9-Fluorenyl)ethyl chloroformate."] }

CAS No.

107474-79-3

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

[(1S)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m0/s1

InChI Key

SFRVOKMRHPQYGE-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Pictograms

Corrosive

Synonyms

1-(9-fluorenyl)ethyl chloroformate
FLEC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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